4-Methyl-3,3',4'-trichlorobenzophenone
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Overview
Description
4-Methyl-3,3’,4’-trichlorobenzophenone is an organic compound with the molecular formula C14H9Cl3O. It is a derivative of benzophenone, characterized by the presence of three chlorine atoms and a methyl group attached to the benzene rings. This compound is used in various chemical processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,3’,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3-chloro-4-methylbenzoyl chloride and 3,4-dichlorobenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane or chloroform. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate and prevent side reactions.
Catalyst: Aluminum chloride (AlCl3) is used as the catalyst to facilitate the acylation process.
Industrial Production Methods
In industrial settings, the production of 4-Methyl-3,3’,4’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials and catalyst.
Temperature Control: Industrial processes often employ advanced temperature control systems to maintain optimal reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,3’,4’-trichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Methyl-3,3’,4’-trichlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3,3’,4’-trichlorobenzophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the chlorine and methyl substituents.
4-Methylbenzophenone: Similar structure but with only a methyl group and no chlorine atoms.
3,3’,4’-Trichlorobenzophenone: Similar structure but without the methyl group.
Uniqueness
4-Methyl-3,3’,4’-trichlorobenzophenone is unique due to the presence of both chlorine and methyl substituents, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLSTLVWXSVOGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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